2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4(5H)-one
Description
2-(6-Hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4(5H)-one is a bicyclic heterocyclic compound comprising a benzothiazole scaffold fused to a thiazol-4-one moiety.
Metabolomic studies indicate its involvement in enzymatic pathways, where it co-occurs with AMP, pyrophosphoric acid, and other metabolites, hinting at roles in nucleotide or energy metabolism . However, its specific biological activities remain less explored compared to structurally related compounds.
Properties
CAS No. |
17002-50-5 |
|---|---|
Molecular Formula |
C10H6N2O2S2 |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C10H6N2O2S2/c13-5-1-2-6-7(3-5)16-10(11-6)9-12-8(14)4-15-9/h1-3,13H,4H2 |
InChI Key |
JJVOROULKOMTKG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N=C(S1)C2=NC3=C(S2)C=C(C=C3)O |
Origin of Product |
United States |
Biological Activity
2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4(5H)-one is a compound belonging to the class of benzothiazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for 2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4(5H)-one is . The compound features a hydroxyl group and a thiazole ring fused with a benzothiazole structure, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 250.297 g/mol |
| Chemical Formula | C10H6N2O2S2 |
| IUPAC Name | 2-(6-hydroxy-1,3-benzothiazol-2-yl)-4,5-dihydro-1,3-thiazol-4-one |
| CAS Number | Not Available |
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to 2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4(5H)-one showed effectiveness against various bacterial strains. The mechanism of action is believed to involve the disruption of cell wall synthesis and inhibition of nucleic acid synthesis.
Anticancer Properties
A series of experiments evaluated the anticancer potential of this compound in different cancer cell lines. It was found to exhibit moderate cytotoxicity against several cancer types including breast (MDA-MB-231) and liver (SK-Hep-1) cancer cells. The compound's IC50 values were reported as follows:
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 15.0 |
| SK-Hep-1 | 12.5 |
| NUGC-3 | 18.0 |
The observed cytotoxic effects are hypothesized to arise from the induction of apoptosis through the activation of caspase pathways.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential use in treating inflammatory diseases.
The biological activity of 2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4(5H)-one can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been noted for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which can be beneficial in neurodegenerative diseases.
- Cell Cycle Arrest : Studies indicate that it may induce cell cycle arrest at the G2/M phase in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may increase ROS levels leading to oxidative stress in cancer cells.
Case Studies
A notable case study involved the evaluation of this compound's effects on human prostate cancer cells. The study found that treatment with varying concentrations resulted in significant reductions in cell viability and increased apoptosis rates compared to untreated controls.
Scientific Research Applications
Overview
2-(6-hydroxy-1,3-benzothiazol-2-yl)-1,3-thiazol-4(5H)-one, also known as Oxy-luciferin, is an organic compound belonging to the class of benzothiazoles. Its molecular formula is with a molecular weight of approximately 250.297 g/mol. This compound exhibits various applications in scientific research, particularly in biochemistry and pharmacology.
Biological Applications
-
Bioluminescence Research :
- Oxy-luciferin is a key component in bioluminescent systems, particularly in fireflies. It plays a crucial role in the luciferase-catalyzed reaction that produces light. This property has been exploited for various applications, including:
- Bioluminescent Imaging : Used as a reporter gene in molecular biology to visualize gene expression and cellular processes in live organisms.
- Assays for Drug Discovery : The bioluminescent properties allow for high-throughput screening of potential drug candidates.
- Oxy-luciferin is a key component in bioluminescent systems, particularly in fireflies. It plays a crucial role in the luciferase-catalyzed reaction that produces light. This property has been exploited for various applications, including:
- Antimicrobial Activity :
- Antioxidant Properties :
Pharmacological Applications
- Cancer Research :
-
Enzyme Inhibition :
- The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it may interact with long-chain fatty acid-CoA ligases, which are crucial for lipid metabolism . Understanding these interactions can lead to the development of treatments for metabolic disorders.
-
Bioluminescent Imaging Techniques :
- A study demonstrated the use of Oxy-luciferin in imaging tumor growth in live mice models. The compound was administered alongside luciferase-expressing cancer cells, allowing researchers to monitor tumor progression through bioluminescence detection techniques.
-
Antimicrobial Efficacy :
- In vitro testing revealed that modified benzothiazole compounds exhibited significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. These findings support the potential development of new antibacterial agents derived from this chemical class.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to the 1,3-thiazol-4(5H)-one family, which is pharmacologically significant due to its kinase inhibition and anticancer properties. Below is a comparative analysis with key analogues:
Key Observations
Structural Features and Solubility :
- The 6-hydroxybenzothiazole moiety in the target compound distinguishes it from arylidene derivatives (e.g., 3e, 5s), which rely on extended conjugation for kinase binding. The hydroxyl group may enhance aqueous solubility compared to halogenated or methoxy-substituted analogues .
- Thioxo groups (e.g., in 3e) improve electrophilicity, facilitating interactions with kinase ATP-binding pockets, whereas the unmodified thiazol-4-one in the target compound may exhibit different binding kinetics .
Synthetic Accessibility :
- Microwave-assisted synthesis (MWI) is prevalent for analogues (e.g., 3e, 5s), achieving high yields (>75%) under mild conditions (80°C, 20–60 min). This contrasts with conventional methods for fluorinated derivatives (e.g., compound 34), which may require harsher conditions .
Biological Activity: Kinase Inhibition: Arylidene-thiazol-4-ones (e.g., 3e, 5s) exhibit nanomolar IC₅₀ values against DYRK1A, a kinase implicated in neurodegenerative diseases. The target compound’s benzothiazole core could similarly target kinases but lacks direct evidence .
Therapeutic Potential: While analogues like 3e and 5s are lead candidates for neurological disorders, the target compound’s hydroxyl group may align it with antioxidant or anti-inflammatory pathways, as seen in hydroxy-substituted benzo[d]thiazoles .
Preparation Methods
Reaction Mechanism
The compound is naturally produced via the enzymatic oxidation of D-luciferin (CHNOS) by firefly luciferase (EC 1.13.12.7) in the presence of ATP and oxygen. The reaction proceeds through:
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Enzyme | Firefly luciferase | |
| Cofactors | ATP, Mg, O | |
| Product Yield | Quantitative (bioluminescence) |
Limitations : Requires purified luciferase and ATP, making it cost-prohibitive for large-scale synthesis.
Multi-Step Synthesis from 2-Aminobenzothiazole Derivatives
Synthetic Pathway
A common approach involves constructing the benzothiazole and thiazolone rings sequentially:
Example Procedure:
-
React 2-amino-6-hydroxybenzothiazole (1.0 eq) with thioglycolic acid (1.2 eq) in methanol under reflux for 8–10 hours.
-
Neutralize with NaHCO, filter, and recrystallize from ethanol.
Key Data:
Advantages : Scalable and adaptable to structural analogs.
Acid-Catalyzed Cyclization of Thioamide Precursors
Method Overview
Thioamides derived from 6-hydroxybenzothiazole-2-carbonitrile undergo cyclization in acidic media to form the thiazolone ring.
Procedure:
-
React N,N'-dimethoxycarbonyl-1,4-benzoquinone diimine with thioacetic acid in CHCl.
-
Reflux the intermediate in ethanol with concentrated HCl for 5 hours.
-
Isolate the product via filtration and recrystallization from dioxane.
Key Data:
Note : Requires strict control of acidity to prevent side reactions.
Microwave-Assisted Synthesis
Efficient Cyclocondensation
Microwave irradiation accelerates the reaction between 2-aminobenzothiazole derivatives and thioglycolic acid, reducing synthesis time.
Example:
-
Mix 2-amino-6-hydroxybenzothiazole (5 mmol) and thioglycolic acid (3 mmol) in methanol.
-
Irradiate at 210 W for 5 minutes.
-
Neutralize and recrystallize.
Key Data:
Advantages : Enhanced efficiency and reduced energy consumption.
Comparative Analysis of Methods
| Method | Yield (%) | Time | Cost | Scalability |
|---|---|---|---|---|
| Enzymatic Oxidation | Quant. | Minutes | High | Low |
| Multi-Step Synthesis | 65–72 | 8–10 hrs | Moderate | High |
| Acid-Catalyzed | 58 | 8 hrs | Low | Moderate |
| Microwave-Assisted | 78 | 5 min | Moderate | High |
Insights :
-
Enzymatic methods are ideal for analytical applications but impractical for bulk synthesis.
-
Microwave-assisted synthesis offers the best balance of yield and efficiency for industrial use.
Q & A
Advanced Research Question
- Quantum chemical analysis : Density functional theory (DFT) calculates frontier molecular orbitals (FMOs), global reactivity descriptors (e.g., electrophilicity index ~3.5 eV), and electrostatic potential maps .
- Molecular docking : AutoDock/Vina simulates binding to targets (e.g., GABAₐ receptors for anxiolytic activity). Docking scores (e.g., −9.2 kcal/mol) correlate with experimental efficacy .
Q. Example Workflow :
Optimize geometry using B3LYP/6-31G(d,p).
Calculate FMOs to identify nucleophilic/electrophilic sites.
Dock into protein active sites (PDB: 6X3T) with Lamarckian genetic algorithms .
What challenges arise in crystallographic structure determination?
Advanced Research Question
- Disorder resolution : Partial occupancy atoms (e.g., allyl groups in pyrazolones) require SHELXL refinement with constraints .
- Validation tools : PLATON/ADDSYM checks for missed symmetry, while CIF validation ensures data integrity .
- High-resolution data : Synchrotron sources (λ = 0.7 Å) improve precision for hydrogen bonding networks .
Q. Crystallographic Data Example :
| Parameter | Value (Compound 16) | Reference |
|---|---|---|
| Space group | P2₁/c | |
| Unit cell (Å) | a=8.5811, b=16.5165, c=12.4930 | |
| R-factor | 0.050 |
How can contradictions between in vitro and in vivo pharmacological data be resolved?
Advanced Research Question
- Dose optimization : LD₅₀ studies (e.g., 98.11 mg/kg in rats) establish safe thresholds before efficacy testing .
- Metabolic profiling : LC-MS identifies active metabolites (e.g., hydroxylated derivatives) contributing to in vivo effects .
- Statistical rigor : One-way ANOVA with post-hoc Dunnett’s test distinguishes significant results (p<0.05) from noise .
What hydrogen-bonding patterns stabilize the crystal structure?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
